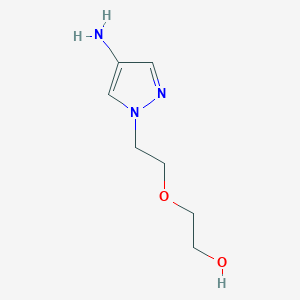
1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride is a heterocyclic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The compound also contains a piperidine ring, which is a common structural motif in many pharmacologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of the protected piperazines with PhSH followed by selective intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzimidazole core or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various benzimidazole derivatives, while substitution reactions can introduce different functional groups onto the benzimidazole core.
Aplicaciones Científicas De Investigación
1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can interact with biopolymers in the living system, allowing it to exert various biological effects . The piperidine ring may also contribute to its activity by enhancing its binding affinity to certain receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1-butyl-2-(4-fluoro-phenyl)-1H-benzimidazole-5-carbonitrile: Exhibits antimicrobial activity similar to fluconazole.
2-substituted chiral piperazines: Synthesized via aza-Michael addition and show diverse biological activities.
Uniqueness
1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride is unique due to its combination of a benzimidazole core and a piperidine ring, which may confer distinct biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C16H25Cl2N3 |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
1-butyl-2-piperidin-4-ylbenzimidazole;dihydrochloride |
InChI |
InChI=1S/C16H23N3.2ClH/c1-2-3-12-19-15-7-5-4-6-14(15)18-16(19)13-8-10-17-11-9-13;;/h4-7,13,17H,2-3,8-12H2,1H3;2*1H |
Clave InChI |
PYAXIVSANVEHHX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2N=C1C3CCNCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
![2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15303248.png)






![1-(Benzo[d]isoxazol-6-yl)propan-2-amine](/img/structure/B15303329.png)
![Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B15303333.png)



